Calcifediol-D6
Overview
Description
D6-25-Hydroxyvitamin D3, also known as 26,26,26,27,27,27-D6-25-Hydroxyvitamin D3, is a deuterated form of 25-hydroxyvitamin D3. This compound is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It serves as a biomarker to determine the status of vitamin D in the body and is crucial for maintaining bone health, immune function, and overall well-being .
Mechanism of Action
Target of Action
Calcifediol-D6, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) in the body . The VDR is a nuclear receptor that is expressed in most tissues and cells in the body . The interaction between this compound and the VDR plays a crucial role in maintaining calcium and phosphate homeostasis, which is essential for bone mineralization and skeletal health .
Mode of Action
This compound binds to the VDR with a weaker affinity than calcitriol, the biologically active form of vitamin D . Despite this, this compound exerts gene-regulatory properties by affecting the transcription of thousands of genes . This is achieved through the binding of the this compound-VDR complex to specific sequences present in the promoter region of these genes, known as Vitamin D-Responsive Elements (VDREs) . In addition to these genomic actions, this compound can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of calcium and phosphate homeostasis . By binding to the VDR, this compound influences the transcription of genes involved in the absorption of calcium and phosphate in the gut, the reabsorption of calcium in the kidneys, and the mobilization of calcium from the skeleton . These actions collectively contribute to the maintenance of serum calcium and phosphate levels, which are critical for various physiological processes, including bone mineralization .
Pharmacokinetics
This compound exhibits several unique pharmacokinetic properties. It is independent of hepatic 25-hydroxylation, which brings it one step closer in the metabolic pathway to active vitamin D . Compared to vitamin D3, this compound achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose-response curve irrespective of baseline serum 25(OH)D concentrations . Furthermore, the intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, making it less prone to sequestration in adipose tissue .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in regulating calcium and phosphate homeostasis . By influencing the transcription of genes involved in calcium and phosphate metabolism, this compound helps maintain optimal serum calcium and phosphate levels, thereby promoting bone health . Additionally, this compound’s interaction with the VDR has been associated with immunomodulatory effects, which may have implications for various chronic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, patients with obesity, liver disease, or malabsorption conditions may benefit more from this compound compared to vitamin D3 due to its unique pharmacokinetic properties . Moreover, the need for a rapid increase in 25(OH)D concentrations, as in the case of vitamin D deficiency, may also dictate the preferential use of this compound .
Biochemical Analysis
Biochemical Properties
Calcifediol-D6 is involved in various biochemical reactions. It is independent of hepatic 25-hydroxylation, which places it one step closer in the metabolic pathway to active vitamin D . This unique property allows this compound to interact with various enzymes, proteins, and other biomolecules in a distinct manner .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D6-25-Hydroxyvitamin D3 involves the hydroxylation of vitamin D3. The process typically includes the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of D6-25-Hydroxyvitamin D3 involves large-scale synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method ensures high purity and precise quantification of the compound. The stable, quantitative solution format provides significant benefits, including material savings and increased efficiency of labor .
Chemical Reactions Analysis
Types of Reactions: D6-25-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxyvitamin D3 in the kidneys.
Reduction: Reduction of the hydroxyl group to form different metabolites.
Substitution: Substitution reactions involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride.
Substitution: Organic solvents and specific catalysts.
Major Products Formed:
1,25-Dihydroxyvitamin D3: The active form of vitamin D3.
Various Metabolites: Formed through reduction and substitution reactions.
Scientific Research Applications
D6-25-Hydroxyvitamin D3 is widely used in scientific research, including:
Chemistry: As an internal standard for the quantitation of 25-hydroxyvitamin D2/D3 in human serum by LC-MS/MS.
Biology: Studying the metabolism and function of vitamin D in the body.
Medicine: Evaluating vitamin D status in patients and understanding its role in bone health and immune function.
Industry: Used in the preparation of calibrators for LC/UV and LC-MS/MS assays and isotope dilution methods.
Comparison with Similar Compounds
25-Hydroxyvitamin D3: The non-deuterated form.
25-Hydroxyvitamin D2: A similar compound derived from plants.
1,25-Dihydroxyvitamin D3: The active form of vitamin D3.
Uniqueness: D6-25-Hydroxyvitamin D3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in research applications. This makes it an invaluable tool in scientific studies and clinical testing .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-QFVHMXLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735347 | |
Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78782-98-6 | |
Record name | D6-25-hydroxyvitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcifediol-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D6-25-HYDROXYVITAMIN D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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